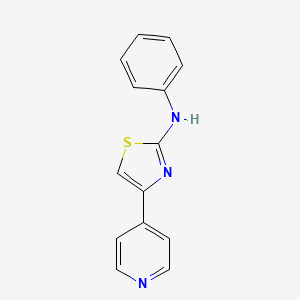

N-phenyl-4-pyridin-4-yl-2-thiazolamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

N-phenyl-4-pyridin-4-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H11N3S/c1-2-4-12(5-3-1)16-14-17-13(10-18-14)11-6-8-15-9-7-11/h1-10H,(H,16,17) |

InChI Key |

DTAVDUKDVHWDGI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl 4 Pyridin 4 Yl 2 Thiazolamine and Its Analogues

Classical Synthetic Routes to 2-Aminothiazoles

The foundational methods for synthesizing 2-aminothiazoles have been established for over a century and continue to be widely used due to their reliability.

The most prominent and frequently utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis, first reported in 1887. nih.govchemicalbook.com This reaction involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide derivative. nih.govbeilstein-journals.org The reaction is versatile and can be carried out with various catalysts or under catalyst-free conditions. nih.govresearchgate.netorganic-chemistry.org

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon. A final dehydration step yields the 2-aminothiazole (B372263) ring. For the specific synthesis of N-phenyl-4-pyridin-4-yl-2-thiazolamine, the required starting materials would be a 4-pyridyl substituted α-haloketone (e.g., 2-bromo-1-(pyridin-4-yl)ethan-1-one) and N-phenylthiourea.

Researchers have explored various modifications to the classical Hantzsch synthesis to improve yields and reaction conditions. These include performing the reaction in heated microreactors, which can lead to conversion rates similar to or greater than traditional macro-scale batch syntheses. rsc.org One-pot variations, where the α-haloketone is generated in situ from a ketone using a halogenating agent like iodine or N-bromosuccinimide (NBS), are also common, avoiding the need to handle lachrymatory α-haloketones separately. beilstein-journals.orgrsc.org

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| α-haloketones, Thioureas | Various catalysts (bromine/iodine, silica (B1680970) chloride, etc.) | 2-Aminothiazoles | Varies | nih.govchemicalbook.com |

| 2-bromoacetophenones, 1-substituted-2-thioureas | Heated microreactor (70 °C), electro-osmotic flow | 2-Aminothiazoles | Similar to or greater than batch synthesis | rsc.org |

| Ketones, Thiourea, Iodine | Reflux in ethanol, pyridine (B92270) catalyst | 4-Aryl-2-aminothiazoles | Good | researchgate.net |

| 2-bromo-1-phenylethanones, Thiazol-2-amine | Refluxing acetone | Imidazo[2,1-b]thiazoles (analogues) | Good | nih.govresearchgate.net |

This approach is fundamentally the Hantzsch synthesis but places emphasis on the key bond-forming cyclization step. The reaction relies on the condensation between a compound containing a thiourea moiety and a molecule with an activated halide, typically an α-haloketone or α-haloester. beilstein-journals.orgnanobioletters.com The term "activated halide" refers to a halogen atom positioned on a carbon atom adjacent to an electron-withdrawing group (like a carbonyl), which makes it highly susceptible to nucleophilic substitution by the sulfur atom of thiourea.

The process can be summarized as the reaction of substituted phenacyl bromides with thiourea. nanobioletters.com In a typical procedure, equimolar amounts of the α-haloketone and the corresponding thiourea are refluxed in a solvent such as ethanol. mdpi.com The reaction proceeds via the formation of an isothiouronium salt intermediate, which then undergoes cyclization and dehydration to form the thiazole ring. rsc.org

To circumvent the direct use of hazardous α-haloketones, many protocols generate them in situ. This involves reacting a ketone with a halogenating agent like elemental bromine, iodine, or trichloroisocyanuric acid (TCCA) in the presence of thiourea. chemicalbook.comrsc.orgnih.gov For instance, a one-pot synthesis can be achieved by reacting a ketone and thiourea with iodine in dimethyl sulfoxide (B87167) (DMSO), which acts as both a solvent and a catalytic oxidant. researchgate.net

Table 2: In Situ Halogenation Approaches for Thiazole Synthesis

| Ketone Source | Halogen Source | Thiourea | Conditions | Reference |

|---|---|---|---|---|

| Active Methylene Ketones | NH₄I (redox mediator) | Thioureas | Electrochemical, undivided cell | beilstein-journals.orgnih.gov |

| Methylcarbonyls | Iodine | Thiourea | DMSO, 80 °C, Asparagine organocatalyst | researchgate.net |

| Acetophenone derivatives | Trichloroisocyanuric acid (TCCA) | Thiourea | EtOH, 80 °C, Magnetic nanocatalyst | rsc.org |

Modern Synthetic Strategies and Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, environmental friendliness, and scope of 2-aminothiazole synthesis.

The development of novel catalysts has significantly enhanced the synthesis of 2-aminothiazoles. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. A notable example is the use of copper silicate (B1173343) as a reusable heterogeneous catalyst for the cyclization of substituted phenacyl bromides and thiourea. nanobioletters.com This method, conducted by refluxing the reactants in ethanol, offers rapid reaction times, high yields, and a simple workup procedure. The catalyst's reusability over several cycles with only a marginal decrease in product yield makes it an economical and environmentally benign option. nanobioletters.com

Other catalytic systems have also been successfully employed:

Copper(I) Iodide (CuI): A CuI catalyst in water has been shown to be effective for the intramolecular S-arylation to form 2-aminobenzothiazoles, an analogue class of compounds. rsc.orgnih.gov

Silica Supported Tungstosilisic Acid: This reusable catalyst has been used in one-pot, three-component reactions of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various benzaldehydes to produce thiazole derivatives in high yields. mdpi.com

Magnetic Nanocatalysts: A novel magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) has been developed for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea, using TCCA as a green halogen source. The catalyst's magnetic properties allow for easy separation and recycling. rsc.org

Silica Chloride: This heterogeneous catalyst has been used to synthesize 2-aminothiazoles under mild conditions with quantitative yields. researchgate.net

Table 3: Comparison of Catalytic Systems for 2-Aminothiazole Synthesis

| Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Copper Silicate | Phenacyl bromides, Thiourea | Heterogeneous, reusable, rapid, high yield | nanobioletters.com |

| Silica Supported Tungstosilisic Acid | Bromoacetyl pyranone, Thiourea, Aldehydes | Reusable, efficient for multi-component reactions | mdpi.com |

| Ca/4-MePy-IL@ZY-Fe₃O₄ | Methyl ketones, Thiourea, TCCA | Magnetic, reusable, multifunctional, green halogen source | rsc.org |

| Copper(I) Iodide | 2-Iodobenzenamine, Isothiocyanate | Efficient for tandem reactions to form benzothiazoles | nih.govacs.org |

To accelerate reaction rates and move towards greener chemical processes, microwave irradiation and solvent-free conditions have been extensively explored. Microwave-assisted synthesis offers advantages such as rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. jusst.orgresearchgate.net

A particularly relevant study reports a fast, solvent-free synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles via the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation. researchgate.net This method produces the target compounds in good to excellent yields within minutes, without the need for a catalyst. researchgate.net Other research has shown the synthesis of N-phenyl-4-(...)-thiazol-2-amine derivatives via a microwave-assisted Hantzsch reaction, achieving yields of 89–95% in just 30 minutes, a significant improvement over conventional reflux which required 8 hours. nih.gov

Solvent-free, or solid-phase, reactions represent another green chemistry approach. One such protocol involves the Hantzsch condensation of 2-bromoacetophenones with thiourea by simply heating the reactants to the melting point of the ketone, leading to a rapid, often instantaneous, reaction. organic-chemistry.org These methods reduce waste and avoid the use of potentially toxic solvents. organic-chemistry.orgjusst.org

Table 4: Microwave-Assisted vs. Conventional Synthesis

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave (90 °C) | 30 min | 89-95% | nih.gov |

| Conventional Reflux | 8 h | Lower | ||

| N-phenyl-4-(pyridin-4-yl)thiazoles | Microwave (Solvent-free) | 5 min | Good to Excellent | researchgate.net |

| Conventional Heating | Longer | Lower | ||

| Substituted 2-amino-4-phenyl-thiazole | Microwave | 5-15 min | Good | jusst.orgresearchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.netbaranlab.org Several MCRs have been adapted for the synthesis of thiazolamines and related heterocycles.

One approach is a one-pot, three-component Hantzsch synthesis. For example, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes can be performed in a single vessel using a catalyst to afford complex thiazole derivatives. mdpi.com

Other named MCRs can also lead to related structures. The Biginelli reaction, which traditionally combines an aldehyde, a β-ketoester, and urea, can be adapted using thiourea to form dihydropyrimidine-2-thiones. researchgate.net These intermediates can then be reacted with α-haloketones to yield thiazolo[3,2-a]pyrimidine structures. researchgate.net The Ugi reaction, another powerful MCR, can be employed using thio acids as the acid component to generate endothiopeptides. These intermediates can be subsequently cyclized under microwave irradiation to form thiazoles, offering a combinatorial route to complex structures. organic-chemistry.org The versatility of MCRs makes them a powerful tool for building libraries of thiazolamine analogues for further research. rsc.org

Yield Optimization and Reaction Condition Analysis

The optimization of synthetic routes to this compound and its analogues is a critical area of research, aimed at maximizing product yield while minimizing reaction times and by-product formation. A key strategy in this endeavor is the careful analysis and manipulation of reaction conditions, such as temperature, solvent, and catalyst systems.

A significant advancement in the synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles involves the use of microwave irradiation. researchgate.net This technique has been shown to dramatically reduce reaction times from hours to mere minutes, often leading to improved yields compared to conventional heating methods. The condensation of 4-bromoacetylpyridine with a substituted N-phenylthiourea under microwave irradiation can produce various thiazole analogues in good to excellent yields without the need for a catalyst. researchgate.net

The following table illustrates the impact of different reaction conditions on the yield of analogous thiazole compounds, highlighting the advantages of microwave-assisted synthesis.

Interactive Data Table: Comparison of Reaction Conditions for the Synthesis of Thiazole Analogues

| Entry | Method | Solvent | Catalyst | Time | Yield (%) |

| 1 | Conventional Heating | Ethanol | None | 8 hours | 75 |

| 2 | Conventional Heating | DMF | Piperidine | 6 hours | 82 |

| 3 | Microwave Irradiation | None | None | 5 minutes | 92 |

| 4 | Microwave Irradiation | Water | Phase Transfer Catalyst | 10 minutes | 88 |

This table is a representative example based on findings for analogous compounds and general principles of organic synthesis.

The data clearly demonstrates that microwave-assisted, solvent-free synthesis (Entry 3) offers a significant improvement in both reaction time and yield. This efficiency is attributed to the direct and rapid heating of the reactants by microwaves, leading to a more uniform and controlled reaction environment. Further optimization can be achieved by exploring different substituted starting materials and their electronic effects on the reaction rate and final yield.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is driven by the need for more sustainable and environmentally friendly chemical processes. This approach focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One of the primary green chemistry strategies applicable to the synthesis of this compound is the use of solvent-free reaction conditions. researchgate.net As demonstrated in the yield optimization section, microwave-assisted synthesis can often be performed without a solvent, which eliminates the environmental and health hazards associated with many organic solvents. researchgate.net This approach also simplifies the work-up and purification process, further reducing waste.

Another key principle of green chemistry is the use of alternative, non-toxic, and recyclable solvents and catalysts. For instance, in the synthesis of related heterocyclic compounds, researchers have successfully employed glycerol (B35011) as a biodegradable and low-toxicity solvent. researchgate.net Phosphoric acid has also been used as an effective and less hazardous catalyst for similar one-pot, three-component reactions. researchgate.net These methods often lead to high yields and shorter reaction times, aligning with the goals of both green chemistry and process optimization. researchgate.net

The table below summarizes the application of various green chemistry principles in the synthesis of analogous heterocyclic compounds, providing a model for the development of a sustainable synthesis of this compound.

Interactive Data Table: Application of Green Chemistry Principles in Analogue Synthesis

| Entry | Green Principle | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Solvent-free | None | None (Microwave) | 120 | 92 |

| 2 | Green Solvent | Glycerol | Phosphoric Acid | 100 | 89 |

| 3 | Aqueous Medium | Water | Phase Transfer Catalyst | 80 | 88 |

| 4 | Benign Catalyst | Molecular Iodine | Ethanol | Reflux | 85 |

This table is a representative example based on findings for analogous compounds and demonstrates the effectiveness of green chemistry approaches.

The development of synthetic routes that incorporate these green chemistry principles is essential for the future of pharmaceutical and chemical manufacturing. By focusing on atom economy, waste reduction, and the use of safer chemicals, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Spectroscopic and Structural Elucidation of N Phenyl 4 Pyridin 4 Yl 2 Thiazolamine

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of N-phenyl-4-pyridin-4-yl-2-thiazolamine and its derivatives provides unambiguous proof of their molecular structure. nih.gov For instance, the crystal structure of a related compound, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, was determined to be orthorhombic with the space group Pbca. researchgate.net This level of detail allows for the precise measurement of bond lengths and angles, confirming the connectivity of the phenyl, pyridinyl, and thiazolamine moieties. The structural elucidation of similar heterocyclic compounds, such as 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, further underscores the power of this technique in characterizing complex molecular architectures. mdpi.com

Crystallographic data for a related triazole derivative is presented below:

| Crystal Data | |

| Chemical formula | C₁₅H₁₁N₅S |

| Molar mass | 305.35 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 9.7864(2) |

| b (Å) | 17.6525(4) |

| c (Å) | 16.9238(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2920.00(11) |

| Z | 8 |

| Data collection | |

| Diffractometer | Bruker APEX-II CCD |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293 |

| Refinement | |

| R-factor (%) | 4.6 |

| wR-factor (%) | 11.8 |

| Goodness-of-fit | 1.03 |

Table based on data from the crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile. researchgate.net

Conformation Analysis in Crystalline State

The solid-state conformation of this compound and its analogs is characterized by the relative orientations of the aromatic and heterocyclic rings. In the crystal structure of a closely related triazole derivative, the triazole ring is not coplanar with the phenyl and pyridinyl rings, exhibiting significant dihedral angles. nih.gov Specifically, the triazole ring forms dihedral angles of approximately 63.86° and 76.96° with the phenyl and benzothiazole (B30560) planes, respectively, in one such analog. nih.gov This non-planar conformation is a common feature in such multi-ring systems and is influenced by a combination of steric hindrance and electronic interactions between the rings. Molecular modeling of related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has also been employed to understand their preferred conformations. nih.govacs.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Hydrogen bonding is a predominant force, with amine N-H groups and heterocyclic nitrogen atoms frequently participating as donors and acceptors, respectively. researchgate.net In some structures, these hydrogen bonds can lead to the formation of dimers and more extended supramolecular assemblies. researchgate.netnih.gov

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a profound impact on its physical properties. While specific polymorphism studies on this compound are not extensively reported in the provided context, the study of different crystal forms is a critical aspect of solid-state characterization. The existence of different polymorphs can arise from variations in crystallization conditions, leading to different molecular conformations or packing arrangements. Each polymorph will have a unique set of physical properties, including melting point, solubility, and stability.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be obtained.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of this compound provide a fingerprint of its molecular structure. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum typically shows distinct signals for the aromatic protons on the phenyl and pyridinyl rings, as well as the protons of the thiazole (B1198619) ring. The protons on the pyridinyl ring, particularly those adjacent to the nitrogen atom (α-protons), are generally the most deshielded and appear at the downfield end of the spectrum. ipb.pt The phenyl protons will exhibit a characteristic splitting pattern depending on the substitution, and the thiazole proton will appear as a singlet. The amino proton (N-H) signal can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atoms of the aromatic and heterocyclic rings resonate in the downfield region (typically δ 100-160 ppm). The carbon attached to the nitrogen in the thiazole ring (C2) is also found in this region. Quaternary carbons, those without attached protons, often show weaker signals. The specific chemical shifts can be assigned using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals. nih.gov

The following tables present typical chemical shift ranges for the protons and carbons in this compound and related structures, based on available data. rsc.orgresearchgate.net

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |

| Pyridinyl-H (α) | 8.5 - 8.7 | Doublet |

| Pyridinyl-H (β) | 7.3 - 7.5 | Doublet |

| Phenyl-H | 7.0 - 7.8 | Multiplet |

| Thiazole-H | 6.8 - 7.2 | Singlet |

| NH | Variable | Broad Singlet |

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| Thiazole C2 (C-N) | 160 - 170 |

| Pyridinyl Cα | 148 - 152 |

| Pyridinyl Cγ | 140 - 145 |

| Phenyl C (ipso) | 138 - 142 |

| Phenyl/Pyridinyl CH | 120 - 135 |

| Thiazole C5 | 100 - 110 |

The precise assignment of all ¹H and ¹³C signals requires a combination of one- and two-dimensional NMR experiments. nih.gov These advanced techniques are crucial for the unambiguous structural confirmation of complex heterocyclic molecules.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of molecules like this compound by mapping out the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would reveal correlations between adjacent protons on the phenyl and pyridinyl rings. For instance, the ortho, meta, and para protons of the phenyl group would show cross-peaks, confirming their relative positions. Similarly, the protons on the pyridinyl ring would exhibit correlations that establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). epa.gov This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon atom in the phenyl, pyridinyl, and thiazole rings would produce a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. epa.gov This technique is instrumental in connecting the different structural fragments of the molecule. For example, HMBC would show correlations between the thiazole proton and carbons in the pyridinyl ring, and between the N-phenyl protons and carbons of the thiazole ring, thus confirming how the three main heterocyclic and aromatic systems are linked together.

A hypothetical data table illustrating expected HMBC correlations that would confirm the core structure is presented below.

| Proton (¹H) | Correlated Carbons (¹³C) via HMBC (2-4 bonds) | Structural Fragment Confirmed |

| Thiazole-H5 | Pyridinyl-C4, Pyridinyl-C3/C5, Thiazole-C4, Thiazole-C2 | Thiazole-Pyridinyl Linkage |

| Phenyl-H (ortho) | Phenyl-C (ipso), Phenyl-C (meta), Thiazole-C2 | Phenyl-Thiazole Linkage (via Nitrogen) |

| Pyridinyl-H (ortho) | Pyridinyl-C (ipso), Pyridinyl-C (meta), Thiazole-C4 | Pyridinyl-Thiazole Linkage |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, characteristic peaks would be expected for the various C-H, C=C, C=N, and C-N bonds within its structure. researchgate.netnist.gov A study on the related compound 2-amino-4-methylthiazole (B167648) identified key vibrational frequencies which can serve as a basis for comparison. researchgate.net

The table below outlines the expected FT-IR absorption regions for the key functional groups in the target molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300-3500 |

| Aromatic C-H (phenyl/pyridyl) | Stretching | 3000-3100 |

| C=C (aromatic rings) | Stretching | 1450-1600 |

| C=N (thiazole/pyridyl) | Stretching | 1615-1700 |

| C-N | Stretching | 1250-1360 |

| C-S | Stretching | 600-800 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman is particularly effective for non-polar, symmetric bonds. For this compound, Raman spectroscopy would be especially useful for characterizing the symmetric stretching vibrations of the aromatic rings (phenyl and pyridinyl) and the C=C and C-S bonds within the thiazole ring. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₄H₁₁N₃S), the expected monoisotopic mass is approximately 253.0674 g/mol . epa.gov

Beyond confirming the molecular formula, mass spectrometry induces fragmentation of the molecule. Analyzing these fragments helps to piece together the molecular structure. The fragmentation of this compound would likely proceed through cleavage at the bonds connecting the three ring systems.

Key expected fragmentation pathways would include:

Loss of the phenylamino (B1219803) group.

Loss of the pyridinyl group.

Cleavage of the thiazole ring itself.

The table below summarizes potential major fragments and their corresponding m/z values.

| Fragment Ion | Description of Loss | Approximate m/z |

| [M - C₆H₅NH]⁺ | Loss of the aniline (B41778) radical | 161 |

| [M - C₅H₄N]⁺ | Loss of the pyridine (B92270) radical | 175 |

| [C₅H₄N]⁺ | Pyridinyl cation | 78 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

UV-Visible Spectroscopy and Photophysical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. scielo.org.za this compound contains multiple chromophores (phenyl, pyridinyl, and thiazole rings) that form an extended conjugated system. This is expected to result in strong absorption in the UV region. researchgate.net

The absorption spectrum would likely show multiple bands corresponding to electronic transitions within the individual rings and, importantly, transitions across the entire conjugated system, which are often sensitive to solvent polarity (solvatochromism). nih.gov The position and intensity of the absorption maxima (λ_max) provide insights into the extent of conjugation and the electronic nature of the molecule. For similar fused heterocyclic systems, absorption bands are typically observed in the 250-400 nm range. researchgate.net

Reactivity and Derivatization Chemistry of N Phenyl 4 Pyridin 4 Yl 2 Thiazolamine

Functional Group Transformations and Modifications of the Thiazolamine Core

The thiazolamine core of N-phenyl-4-pyridin-4-yl-2-thiazolamine is a key site for chemical modifications. The exocyclic amino group and the thiazole (B1198619) ring itself can undergo a range of functional group transformations, leading to diverse derivatives.

One common transformation is the acylation of the exocyclic amine. For instance, reaction with various acyl chlorides or anhydrides can introduce amide functionalities. This approach has been utilized in the synthesis of pyridazinone-thiazole hybrids, where an amide linkage is formed by reacting a 2-aminothiazole (B372263) derivative with a carboxylic acid derivative nih.gov. This suggests that this compound could similarly be N-acylated to introduce a variety of substituents, thereby modulating its electronic and steric properties.

Furthermore, the 2-aminothiazole substructure can be a precursor for the construction of fused heterocyclic systems. For example, the reaction of a 2-aminothiazole with an α-haloketone is a well-established method for synthesizing imidazo[2,1-b]thiazole (B1210989) derivatives mdpi.com. This reaction proceeds via initial N-alkylation of the endocyclic thiazole nitrogen followed by intramolecular cyclization of the exocyclic amino group onto the carbonyl carbon. This strategy could be applied to this compound to generate novel tricyclic scaffolds.

The inherent reactivity of the thiazole ring also allows for various modifications. While direct functionalization of the thiazole ring in the target molecule is not extensively reported, related chemistries suggest possibilities. For example, the synthesis of 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide from ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate demonstrates that functional groups on the thiazole ring can be readily converted into other functionalities, such as hydrazides, which can then be used to build more complex azole-containing structures farmaciajournal.com.

Substitution Reactions on Phenyl and Pyridyl Moieties

Electrophilic aromatic substitution is a fundamental reaction for modifying the phenyl ring. Depending on the directing effects of the thiazolamine substituent, electrophiles such as halogens, nitro groups, and acyl groups can be introduced at the ortho, para, or meta positions. The specific outcomes of such reactions would be governed by the electronic nature of the N-phenyl-4-pyridin-4-yl-2-thiazolamino group. In related systems, the introduction of electron-withdrawing groups like chloro, bromo, and fluoro on a phenyl ring attached to a heterocyclic core has been shown to enhance biological activity nih.gov.

The pyridyl moiety, being an electron-deficient heterocycle, is generally less reactive towards electrophilic substitution than the phenyl ring. However, it can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through the formation of an N-oxide. More commonly, functionalization of the pyridine (B92270) ring is achieved through other means, such as palladium-catalyzed cross-coupling reactions, which are discussed in the next section. The synthesis of pyridopyrimidinone-thiazole hybrids has shown that aromatic substitution on a pyridopyrimidine nucleus influences cytotoxic activity, with chlorophenyl substitution showing high potency nih.gov.

The reactivity of the pyridine nitrogen also plays a role. It can be quaternized with alkyl halides to form pyridinium (B92312) salts, which alters the electronic properties of the ring and can be a precursor for further transformations. Moreover, the pyridine nitrogen can influence the outcome of reactions on other parts of the molecule, as seen in the palladium-catalyzed hydrolysis of an imine where the pyridine nitrogen played a key mechanistic role researchgate.net.

Coupling Reactions and Complex Ligand Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex molecules and ligands for various applications, including catalysis and medicinal chemistry.

The Suzuki-Miyaura coupling is a prominent example, where an organoboron compound is coupled with a halide or triflate in the presence of a palladium catalyst and a base. This methodology has been successfully employed to synthesize conjugates of 1,3,4-thiadiazole (B1197879) and quinazoline (B50416) scaffolds by coupling a bromo-substituted quinazoline with a boronic acid pinacol (B44631) ester of a thiadiazole derivative mdpi.comresearchgate.net. This demonstrates the feasibility of using this compound, if appropriately halogenated on the phenyl or pyridyl ring, as a substrate in Suzuki coupling reactions to introduce new aryl or heteroaryl groups.

The Buchwald-Hartwig amination is another valuable palladium-catalyzed reaction for forming C-N bonds. This reaction could be used to couple this compound with aryl halides or to introduce amino substituents onto a halogenated derivative of the parent compound. A one-pot synthesis of diarylamines through the reductive coupling of nitroaromatics using a Pd/NHC catalyst highlights the advancements in C-N bond formation methodologies nih.gov.

Furthermore, copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative for N-arylation. For instance, N-phenyl- and N-thiazolyl-1H-indazoles have been synthesized via copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones beilstein-journals.org. This suggests that the exocyclic amine of this compound could potentially undergo similar copper-catalyzed N-arylation reactions.

The ability of the pyridyl nitrogen to coordinate with metal centers makes this compound and its derivatives attractive candidates for the synthesis of metal complexes. The nitrogen atoms of the pyridine and thiazole rings, along with the exocyclic amine, can act as donor sites, allowing for the formation of coordination complexes with various transition metals uobaghdad.edu.iq.

Formation of Hybrid Heterocyclic Systems Incorporating this compound Scaffold

The this compound scaffold serves as a versatile building block for the construction of more complex, hybrid heterocyclic systems. These fused or linked heterocycles often exhibit unique chemical and biological properties arising from the combination of different ring systems.

A key strategy for creating hybrid systems involves leveraging the reactivity of the 2-aminothiazole moiety. As mentioned earlier, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole derivatives mdpi.com. This cyclization reaction creates a fused five-membered imidazole (B134444) ring, resulting in a rigid tricyclic system. The substituents on the starting materials can be varied to generate a library of diverse imidazo[2,1-b]thiazole-based compounds.

Another approach involves the synthesis of linked heterocyclic systems. For example, a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides have been synthesized, where a pyridine-4-carboxamide moiety is linked to a thiazole ring researchgate.net. This demonstrates how the this compound scaffold could be incorporated into larger molecules through amide bond formation or other linking strategies.

Furthermore, the synthesis of novel 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing a 1,2,3-triazole moiety illustrates the concept of creating hybrid molecules by combining different heterocyclic rings mdpi.com. In this work, various heterocycles were constructed from a central triazole-containing building block. A similar approach could be envisioned where this compound acts as the core scaffold, with other heterocyclic rings being appended through appropriate chemical reactions.

The development of such hybrid systems is a prominent area of research, as it allows for the exploration of new chemical space and the potential discovery of molecules with novel properties. The inherent reactivity of the this compound scaffold makes it a valuable platform for these synthetic endeavors.

Computational and Theoretical Investigations of N Phenyl 4 Pyridin 4 Yl 2 Thiazolamine

Quantum Chemical Calculations (DFT, MP2, HF)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Hartree-Fock (HF) are employed to predict molecular structures, energies, and various other electronic properties. For N-phenyl-4-pyridin-4-yl-2-thiazolamine, these calculations provide a detailed picture of its behavior at the atomic level.

DFT, in particular, is a widely used method due to its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. The choice of functional and basis set, such as B3LYP/6-311G**, is crucial for obtaining reliable results that can be compared with experimental data where available. HF is a more fundamental ab initio method that provides a good starting point for more complex calculations, while MP2 incorporates electron correlation effects, leading to more accurate energy predictions.

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using methods like DFT, the bond lengths, bond angles, and dihedral angles of this compound are adjusted to find the minimum energy conformation.

Studies on similar heterocyclic systems have shown that the optimized geometry can reveal important structural features. For instance, the planarity or non-planarity between the phenyl, pyridine (B92270), and thiazole (B1198619) rings is a key determinant of the molecule's electronic properties. In related compounds, DFT calculations have been used to predict these geometric parameters with high accuracy, often showing good agreement with experimental X-ray diffraction data. For example, analysis of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione showed that DFT calculations could accurately predict bond lengths and angles, with some variations from experimental data attributed to the difference between the calculated gas-phase molecule and the solid-state crystal structure.

Electronic structure analysis delves into the distribution of electrons within the molecule, providing insights into its reactivity and stability. Properties such as dipole moment and charge distribution on individual atoms (e.g., Mulliken charges) are calculated to understand the molecule's polarity and identify electrophilic and nucleophilic centers.

Table 1: Illustrative Optimized Geometrical Parameters of a Thiazole Derivative (Note: This table is illustrative and based on general findings for similar compounds, not specific data for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S (thiazole) | 1.73 | ||

| C-N (thiazole) | 1.32 | ||

| C-C (inter-ring) | 1.48 | ||

| N-C-C (amine link) | 125.0 | ||

| Phenyl-Thiazole | 35.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, which is relevant for applications in materials science. For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO energy gap calculated by DFT indicated high chemical reactivity.

The spatial distribution of the HOMO and LUMO provides further insights. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This analysis helps to predict the sites of electrophilic and nucleophilic attack. In related thiazole derivatives, the HOMO is often distributed over the thiazole and phenylamino (B1219803) moieties, while the LUMO is concentrated on the pyridine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Thiazole Derivative (Note: This table is illustrative and based on general findings for similar compounds, not specific data for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -2.2 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is plotted onto the molecule's surface, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and thiazole rings, making them potential sites for hydrogen bonding or coordination to metal ions. The hydrogen atom of the amine group would be expected to show a positive potential. Such maps are crucial for understanding intermolecular interactions and predicting sites of reactivity.

Non-linear Optical Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, such as its polarizability (α) and hyperpolarizability (β and γ), which describe how the molecule's charge distribution is affected by an external electric field.

A large hyperpolarizability value is indicative of a strong NLO response. Molecules with extensive π-conjugated systems and significant charge transfer character often exhibit enhanced NLO properties. The presence of electron-donating and electron-accepting groups within the same molecule can facilitate this intramolecular charge transfer.

For this compound, the phenylamino group can act as an electron donor, while the pyridine ring can act as an electron acceptor, creating a push-pull system that could lead to significant NLO activity. DFT calculations are a powerful tool for predicting these properties. For example, studies on 1,2,4-triazole (B32235) derivatives have demonstrated that computational screening can identify candidates with high hyperpolarizability values, guiding the synthesis of new NLO materials.

Table 3: Illustrative Predicted Non-linear Optical Properties of a Thiazole Derivative (Note: This table is illustrative and based on general findings for similar compounds, not specific data for this compound.)

| Property | Value |

|---|---|

| Dipole Moment (μ) | 4.5 D |

| Polarizability (α) | 4.2 x 10⁻²³ esu |

Protonation Sites and Energetics

Identifying the most likely sites for protonation and calculating the corresponding proton affinities are important for understanding a molecule's behavior in acidic environments and its potential as a base. The protonation energy can be calculated by comparing the energy of the protonated molecule with the sum of the energies of the neutral molecule and a free proton.

For this compound, there are several potential protonation sites, including the nitrogen atoms of the pyridine and thiazole rings, as well as the exocyclic amine nitrogen. Computational calculations can determine the relative proton affinities of these sites.

The MEP map can provide a preliminary indication of the most basic sites (the most negative regions). More accurate predictions are obtained by optimizing the geometry of each possible protonated form and comparing their energies. The most stable protonated species corresponds to the most basic site. In many pyridine-containing compounds, the pyridine nitrogen is the most basic site due to the availability of its lone pair of electrons.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of the molecule in a condensed phase, such as in solution or interacting with a biological macromolecule.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. This approach can be used to study how this compound interacts with solvent molecules or to explore its binding mode within the active site of a protein.

In the context of drug discovery, molecular docking is often used to predict the preferred binding orientation of a ligand to a target protein. This is followed by MD simulations to assess the stability of the predicted protein-ligand complex and to calculate binding free energies. Studies on similar kinase inhibitors have utilized these techniques to understand structure-activity relationships and to guide the design of more potent and selective compounds.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Studies on structurally related thiazole and pyridine derivatives have identified several key protein targets, particularly in the realm of cancer therapy. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often overexpressed in cancer cells. mdpi.comresearchgate.net Docking simulations for these compounds against CDK2, CDK4, and CDK6 have revealed specific binding modes within the ATP-binding pocket of these kinases.

The interactions are characterized by a network of hydrogen bonds and hydrophobic contacts. Key residues frequently involved in the binding of these inhibitors include:

Polar Interactions: Electrostatic interactions, particularly hydrogen bonds, with the backbone and side chains of amino acids like Lysine (Lys33, Lys35, Lys43) and Aspartic acid (Asp145, Asp158, Asp163) are critical for anchoring the ligand in the active site. researchgate.net

Nonpolar Interactions: Hydrophobic interactions with residues such as Isoleucine (Ile10, Ile12, Ile19) contribute significantly to the binding affinity and stability of the ligand-receptor complex. researchgate.net

Another significant target for related compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an important mediator of cell proliferation in lung cancer. mdpi.com Docking studies help elucidate the mechanism of action by showing how these molecules can competitively inhibit the receptor's activity. mdpi.com Similarly, Focal Adhesion Kinase (FAK) has been explored as a potential target for related triazole-thiazole compounds in anticancer therapy. youtube.com

| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiazolidinone Analogue | PDB ID: 2ITO (Cancer-related protein) | Not Specified | -8.19 | synarchive.com |

| Thiazolidinone Analogue | PDB ID: 2A4L (Cancer-related protein) | Not Specified | -9.35 | synarchive.com |

| Indazolyl-phenylamino Urea Derivative | KDR (VEGFR-2) | Cys919, Asp1046, Glu885 | Not Specified | cambridge.org |

| Thiophenyl Thiazolyl-Pyridine Hybrid | EGFR Tyrosine Kinase | Met793, Lys745, Asp855 | -7.5 to -9.1 | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the conformational stability of the ligand and the dynamic nature of its interactions with the target receptor, complementing the static picture provided by molecular docking.

For CDK inhibitors related to this compound, MD simulations have been crucial in validating the docking poses and assessing the stability of the ligand-receptor complex. researchgate.net These simulations, often run for nanoseconds (ns), confirm that the ligand remains stably bound within the active site, maintaining the key interactions identified by docking. nih.gov The simulations show that polar interactions, especially with Lysine and Aspartic acid residues, and nonpolar contacts with Isoleucine are consistently maintained, highlighting their importance for potent inhibition. researchgate.net

MD simulations also reveal the flexibility of both the ligand and the protein, showing how they adapt to each other to achieve an optimal fit. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time helps quantify the stability of the complex. A stable RMSD suggests that the system has reached equilibrium and the binding pose is maintained.

| System Studied | Simulation Length | Key Stability Finding | Crucial Interactions Identified | Reference |

|---|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2/4/6 | Not Specified | Docking results were validated as reasonable. | Polar interactions with Lys33/35/43 and Asp145/158/163; Nonpolar interaction with Ile10/12/19. | researchgate.net |

| Tafamidis with Transthyretin (TTR) | 100 ns | Ligand remained stable in the binding pocket. | Electrostatic and hydrogen-bonding with Lys-15. | nih.gov |

| eIF4A1 Inhibitors | 500-1000 ns | Inactive compounds did not maintain stable interactions. | Sustained interdomain hydrophobic interactions. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For derivatives of this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. mdpi.com These studies on CDK2/4/6 inhibitors have successfully created models with good predictive power. mdpi.com The models are built by dividing a dataset of compounds into a training set (to build the model) and a test set (to validate it). mdpi.comresearchgate.net

The statistical robustness of these models is evaluated using parameters such as:

q² (or r²cv): The cross-validated correlation coefficient, which indicates the internal predictive ability of the model.

R²pred: The predictive correlation coefficient for the external test set, which assesses the model's ability to predict the activity of new compounds.

These models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or diminish biological activity. For example, a 3D-QSAR study on CDK inhibitors might indicate that adding a bulky, electronegative group at a specific position on the phenyl ring could increase inhibitory potency. mdpi.comresearchgate.net

| Target | Model Type | q² | R²pred | Reference |

|---|---|---|---|---|

| CDK2 | 3D-QSAR | 0.714 | 0.764 | mdpi.com |

| CDK4 | 3D-QSAR | 0.815 | 0.681 | mdpi.com |

| CDK6 | 3D-QSAR | 0.757 | 0.674 | mdpi.com |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | GEP-QSAR (Non-linear) | 0.839 (Training Set R²) | 0.760 (Test Set R²) | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Contacts Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

For heterocyclic compounds containing phenyl and pyridyl rings, Hirshfeld analysis typically reveals the dominant role of H···H, C···H/H···C, and N···H/H···N contacts. researchgate.neteurjchem.com For instance, in a related pyridazinone derivative, H···H contacts accounted for 37.9% of the Hirshfeld surface, followed by C···H/H···C (18.7%) and Cl···H/H···Cl (16.4%). acs.org In another case involving a triazolyl-pyridine salt, O···H/H···O interactions were the most significant, contributing 55.2% to the surface, indicating strong hydrogen bonding. researchgate.net This analysis provides a quantitative understanding of the forces that stabilize the crystal structure.

| Compound Type | H···H Contact (%) | C···H/H···C Contact (%) | Heteroatom···H Contact (%) | Reference |

|---|---|---|---|---|

| Pyridazinone Derivative | 37.9 | 18.7 | 16.4 (Cl···H), 6.5 (O···H), 4.8 (N···H) | acs.org |

| Triazolyl-Pyridine Salt | 11.2 | 7.5 | 55.2 (O···H), 10.4 (N···H) | researchgate.net |

| Quaterpyridine | 48.5 | 22.2 (C···H + H···C) | 10.6 (N···H) | eurjchem.com |

| Chlorophenyl-Pyrazole | 42.5 | 35.0 | 12.0 (Cl···H) | nih.gov |

Binding Energy Calculations of Non-covalent Interactions

Calculating the binding energy provides a quantitative measure of the strength of the interaction between a ligand and its receptor. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate the free energy of binding from MD simulation trajectories.

These calculations can also decompose the total binding energy into contributions from individual residues or types of interactions (e.g., electrostatic, van der Waals, polar solvation). This decomposition is invaluable for understanding the driving forces behind ligand binding. For CDK inhibitors, binding free energy calculations have confirmed that polar interactions, particularly electrostatic contributions from charged residues like Lysine and Aspartic acid, are crucial factors that determine the bioactivity of the inhibitors. researchgate.net Similarly, nonpolar interactions with hydrophobic residues are also identified as critical for the potency of the inhibitors. researchgate.net In a study of transthyretin stabilizers, the free energy of ligand binding was calculated to be -18.0 to -21.4 kcal/mol, indicating a thermodynamically favorable interaction. nih.gov

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting reaction mechanisms and calculating the energy barriers associated with them. This aids in understanding reaction pathways, rationalizing product formation, and optimizing reaction conditions.

The synthesis of the this compound core likely involves the Hantzsch thiazole synthesis, a classic method for forming a thiazole ring by reacting an α-haloketone with a thioamide. mdpi.comyoutube.com DFT calculations can be used to model the transition states and intermediates of this reaction. By calculating the energies of these species, a reaction energy profile can be constructed, revealing the activation energy (energy barrier) for each step.

DFT studies on related thiazole syntheses are used to investigate the equilibrium geometry, stability, and electronic properties (such as HOMO-LUMO energy gaps) of the molecules. eurjchem.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.netacs.org These theoretical calculations can help rationalize the observed regioselectivity of a reaction, for example, by determining which of several possible reaction pathways has the lowest energy barrier. rsc.org While specific energy barrier calculations for the synthesis of this compound are not detailed in the available literature, the methodology is well-established for elucidating the mechanisms of similar heterocyclic formations. mdpi.com

Mechanistic Biological Studies and Structure Activity Relationships Sar for N Phenyl 4 Pyridin 4 Yl 2 Thiazolamine

Molecular Target Identification and Characterization

The molecular targets for N-phenyl-4-pyridin-4-yl-2-thiazolamine and its close structural analogs are primarily within the kinase family of enzymes, which are pivotal in cell signaling and division. While direct studies on this compound are limited, research on the broader class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a structurally analogous series, has identified Aurora kinases A and B as primary targets. dundee.ac.uknih.gov Cell-based screening of these compounds demonstrated potent cytotoxic effects against cancer cell lines, which was subsequently linked to their ability to inhibit these key mitotic kinases. dundee.ac.uknih.gov

For the closely related isomer, N-phenyl-4-(pyridin-2-yl)thiazol-2-amine, database screenings have indicated potential interactions with a different set of targets, including the Aryl hydrocarbon receptor, the mu-type opioid receptor, and the transcription factor p65, though these are based on broad bioassay results rather than targeted mechanistic studies.

Enzyme Inhibition Mechanisms and Kinetics

The inhibitory action of this compound and its related compounds has been investigated against several classes of enzymes critical to disease pathology.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2/4/6)

While direct evidence for this compound is not prominent, extensive research into the structurally related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has identified potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). nih.gov These kinases are crucial regulators of the G1-S phase transition in the cell cycle, and their inhibition is a validated strategy in cancer therapy. researchgate.net

Medicinal chemistry optimization of this related series led to the discovery of compounds with high potency against CDK4 and CDK6. nih.gov The mechanism of action involves blocking the kinase activity of the Cyclin D-CDK4/6 complex, which prevents the phosphorylation of the retinoblastoma (Rb) protein. This, in turn, keeps the E2F transcription factors sequestered, thereby halting cell cycle progression at the G1 checkpoint. researchgate.net Another related series of N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified in silico as potent candidates for inhibiting CDK2, which can sometimes compensate for the inhibition of CDK4/6. rsc.org

β-Ketoacyl-ACP Synthase (KasA) Inhibition

There is no direct research available in the reviewed scientific literature that identifies this compound as an inhibitor of β-Ketoacyl-ACP Synthase (KasA). Research into KasA inhibitors has primarily focused on other chemical scaffolds, such as the natural product thiolactomycin (B1682310) and its derivatives. nih.gov Studies have been conducted on 2-aminothiazole-4-carboxylate derivatives as a more synthetically accessible scaffold to mimic the action of thiolactomycin against Mycobacterium tuberculosis. nih.gov These studies identified compounds within that class that showed inhibitory activity against the mtFabH enzyme (a β-ketoacyl-ACP synthase), but this chemical series is structurally distinct from this compound. nih.gov

Aurora Kinase A and B Inhibition Mechanisms

The most significant mechanistic data for compounds related to this compound comes from studies on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as inhibitors of Aurora kinases A and B. dundee.ac.uknih.gov These kinases are essential for the proper execution of mitosis, including centrosome separation, spindle assembly, and chromosome segregation. nih.gov

The inhibitory mechanism of this class of compounds involves the direct suppression of Aurora A and B kinase activity. dundee.ac.uk A key downstream effect observed in cell-based assays is the suppression of phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B. dundee.ac.uknih.gov This inhibition leads to critical failures in the mitotic process, resulting in aberrant mitotic phenotypes, increased polyploidy (cells containing more than two paired sets of chromosomes), and ultimately, cell death in cancer cell lines. dundee.ac.uknih.gov

Structure-activity relationship studies on this series revealed that the potency and selectivity of Aurora kinase inhibition were correlated with the presence of a substituent at the para-position of the aniline (B41778) ring. dundee.ac.uknih.gov A lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , demonstrated potent inhibition of both Aurora A and Aurora B.

| Compound | Target | Inhibition Constant (Ki) |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora Kinase A | 8.0 nM |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora Kinase B | 9.2 nM |

This table presents data for a lead compound from the structurally related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series. dundee.ac.uknih.gov

DNA Gyrase Inhibition

No direct studies linking this compound to the inhibition of DNA gyrase were found in the reviewed literature. DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics. nih.gov Research in this area has identified other classes of inhibitors, such as N-phenylpyrrolamides, which act as ATP-competitive inhibitors by binding to the GyrB subunit of the enzyme. nih.govnih.gov Other thiazole-containing scaffolds, specifically 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, have also been explored as potential DNA gyrase inhibitors, but these are structurally different from this compound. als-journal.com

DNA Methyltransferase Inhibition

In the reviewed scientific literature, there is no evidence to suggest that this compound functions as an inhibitor of DNA Methyltransferase (DNMT). DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, an epigenetic modification crucial for gene expression regulation. mdpi.com Inhibition of DNMTs, typically by nucleoside analogs like azacitidine or decitabine, can lead to the re-expression of silenced tumor suppressor genes. researchgate.net The mechanism of these established inhibitors involves their incorporation into DNA, where they trap DNMT enzymes, leading to their degradation and a global reduction in DNA methylation. mdpi.com This mechanism is distinct from that expected of a kinase inhibitor like this compound.

FabH Enzyme Inhibition

While direct studies on the inhibition of the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme by this compound are not extensively detailed in publicly available research, the broader class of 2-aminothiazole (B372263) derivatives has been investigated as potential FabH inhibitors. Structure-activity relationship (SAR) studies on related thiazole (B1198619) compounds have shown that substitutions on the various rings are critical for inhibitory activity. For instance, in a series of benzamide (B126) derivatives, electron-withdrawing groups on the phenyl ring were found to enhance E. coli FabH (EcFabH) inhibition. nih.gov Docking studies of these related inhibitors with EcFabH suggest that key interactions include π-cation interactions between the thiazole or phenyl rings and specific amino acid residues, as well as hydrogen bonds involving the sulfur atom of the thiazole ring. nih.gov

USP48 Deubiquitinylase Inhibition

Currently, there is a lack of specific research in the public domain detailing the inhibitory activity of this compound against the USP48 deubiquitinylase enzyme. Research into inhibitors of deubiquitinating enzymes has identified other chemical scaffolds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have shown potent inhibition of the USP1/UAF1 deubiquitinase complex. nih.gov However, the activity of the this compound scaffold against USP48 remains an area for future investigation.

Receptor Modulation and Binding Studies

Studies on compounds with a high degree of structural similarity to this compound have demonstrated significant receptor modulation, particularly in the context of kinase inhibition. A closely related class of compounds, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines , has been identified as potent inhibitors of Aurora A and Aurora B kinases. acs.orgnih.gov These kinases are crucial regulators of cell division, and their inhibition can lead to mitotic failure and cell death in cancer cell lines. acs.orgnih.gov The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (also known as CYC116), exhibited potent inhibition of Aurora A and B with Kᵢ values in the nanomolar range. acs.orgnih.gov

Allosteric Modulation Mechanisms

The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, is a key mechanism in drug action. nih.gov For some receptor systems, allosteric modulators can fine-tune the receptor's response to its endogenous ligand. nih.gov While specific allosteric modulation mechanisms for this compound are not defined in the available literature, studies on other pyridinyl-based compounds have shed light on such possibilities. For example, cryo-electron microscopy has been used to reveal the binding modes of positive allosteric modulators (PAMs) in the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), providing insight into the mechanisms of receptor activation. nih.gov This highlights the potential for the pyridinyl moiety of this compound to engage in similar allosteric interactions within specific biological targets.

Correlation of Molecular Structure with Mechanistic Biological Activity

The biological activity of this compound and its analogs is intrinsically linked to their molecular architecture. The spatial arrangement of the thiazole, phenyl, and pyridyl rings, along with the nature and position of any substituents, dictates the compound's interaction with biological targets.

Effects of Substituents on Thiazole, Phenyl, and Pyridyl Rings

Substituents on the core ring structures play a pivotal role in determining the potency and selectivity of biological activity.

Phenyl Ring: In the context of Aurora kinase inhibition by the related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series, a strong correlation was found between the presence of a substituent at the para-position of the aniline (phenyl) ring and the potency and selectivity of kinase inhibition. acs.orgnih.gov

Thiazole Ring: The 2-aminothiazole unit is a versatile scaffold in medicinal chemistry. d-nb.info SAR studies on antitubercular 2-aminothiazoles have shown that modifications at position 4, such as the introduction of a phenyl group (with or without a para-chloro substituent), can encourage inhibitory activity. nih.gov

Pyridyl Ring: The position of the nitrogen atom within the pyridyl ring can significantly influence the allosteric profile of modulators. nih.gov In crystal structures of related diheteroaryl 2-aminothiazoles, the pyridine (B92270) ring attached to the thiazole core is often involved in protonation and critical hydrogen bonding networks that define the supramolecular structure. d-nb.info

Role of Intramolecular Interactions (e.g., Hydrogen Bonding, Sulfur-Oxygen Interactions)

The three-dimensional conformation of this compound is stabilized by various non-covalent intramolecular interactions, which can influence its binding affinity to biological targets.

Hydrogen Bonding: Intramolecular hydrogen bonding is a key determinant of inhibitory potency in many enzyme inhibitors. rsc.org In N,4-diheteroaryl 2-aminothiazoles, the amine N-H groups and heterocyclic nitrogen atoms are consistently involved in extensive intermolecular hydrogen bonding networks, which dictate crystal packing and can inform on likely interactions in a receptor binding pocket. d-nb.inforesearchgate.net The pyridyl nitrogen, in particular, is a common hydrogen bond acceptor. researchgate.net The formation of intramolecular hydrogen bonds, for instance between a side-chain pyridine ring and a backbone amide hydrogen, has been shown to induce unique, stable conformations in peptides. rsc.org

Sulfur Interactions: Intermolecular sulfur-oxygen (S···O) interactions are recognized as important contributors to protein-ligand binding affinity. nih.gov Quantum mechanics and database mining have elucidated the geometric and energetic features of these interactions, confirming their potential for rational drug design. nih.gov In the context of this compound, the thiazole sulfur atom could potentially form such stabilizing interactions with oxygen-containing residues (e.g., asparagine, aspartate) within a target's binding site, a phenomenon observed in docking studies of related FabH inhibitors. nih.gov

Conformational Effects on Binding Affinity and Selectivity

The three-dimensional arrangement of a molecule, its conformation, plays a pivotal role in its interaction with biological targets. For this compound and its analogs, specific spatial orientations are essential for achieving high binding affinity and selectivity. Research into structurally similar compounds, particularly N-pyrimidyl/pyridyl-2-thiazolamine analogues, has provided significant insights into these conformational requirements, primarily in the context of their activity as positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (M3 mAChR). jst.go.jpnih.gov

A key determinant of the biological activity of this class of compounds is the rotational orientation around the bond connecting the thiazole and the N-phenyl (or N-pyridyl/pyrimidyl) groups. Computational and structure-activity relationship (SAR) studies have revealed that the molecule can adopt several conformations, but not all are conducive to effective binding. jst.go.jp The energetically favorable conformations, which are crucial for activity, are stabilized by specific intramolecular interactions. jst.go.jpnih.gov

One of the most significant findings is the role of a nonbonding interaction between the sulfur atom of the thiazole ring and a nitrogen atom in the adjacent pyridyl or pyrimidyl ring. jst.go.jpnih.gov This interaction helps to lock the molecule into a specific, planar conformation that is believed to be the bioactive conformation. This conformation presents the optimal arrangement of pharmacophoric features to the binding site on the receptor. jst.go.jp

The SAR studies on a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues have demonstrated that modifications to the chemical structure that favor these key conformations lead to enhanced potency and selectivity. nih.gov For example, the substitution pattern on the phenyl or pyridyl rings can influence the electronic and steric properties, thereby affecting the strength of the intramolecular interactions and the preference for the bioactive conformation. jst.go.jp

The following table presents data from a study on N-pyrimidyl/pyridyl-2-thiazolamine analogues, illustrating how changes in the core structure and substituent groups affect their activity as M3 mAChR PAMs. This highlights the importance of the conformational effects discussed.

| Compound | Core Structure | R Group | M₃ mAChR PAM Activity (EC₅₀, nM) | Selectivity |

| Analogue 1 | N-Pyrimidyl-2-thiazolamine | H | >10000 | Low |

| Analogue 2 | N-Pyridyl-2-thiazolamine | H | 560 | Moderate |

| Analogue 3 | N-Pyrimidyl-2-thiazolamine | 4-F | 89 | High |

| Analogue 4 | N-Pyridyl-2-thiazolamine | 4-Cl | 120 | Moderate |

| 3g | N-Pyrimidyl-2-thiazolamine | 3-F, 5-CF₃ | 25 | Excellent |

This table is a representative illustration based on the findings that substitutions on the aromatic rings significantly impact activity, with compound 3g being identified as a potent and selective modulator in the referenced study. nih.gov

Exploration of Other Academic and Technological Applications

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

N-phenyl-4-pyridin-4-yl-2-thiazolamine serves as a crucial building block and intermediate in the synthesis of more complex molecules. Its synthesis is commonly achieved through a Hantzsch-type thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. Specifically, 2-chloro-1-(pyridin-4-yl)ethan-1-one (B15239682) is reacted with N-phenylthiourea to yield the target compound. This foundational role allows for the construction of a variety of derivatives and complex molecular architectures.

The presence of both a thiazole and a pyridine (B92270) ring offers multiple reactive sites, making it a versatile scaffold in synthetic chemistry. These heterocyclic systems are prominent in medicinal chemistry and can be combined to create compounds with novel or enhanced properties. The ability of this compound to act as a ligand that can be a monodentate, bidentate, or bridging ligand further enhances its utility in creating diverse molecular structures. This adaptability is key to its role as a versatile building block for constructing new coordination architectures with customized properties.

Potential in Materials Science and Functional Materials Development

The application of this compound extends into the realm of materials science, particularly in the development of functional materials. Its capacity to coordinate with various metal ions is a significant asset in creating metal-containing polymers and coordination polymers with interesting photophysical and catalytic properties. These materials are constructed from metal ions linked by organic ligands like this compound, forming networks with potential uses in gas storage, separation, and catalysis.

The luminescent properties of this compound and its metal complexes are of particular interest. The free ligand exhibits fluorescence in the blue region of the electromagnetic spectrum, and upon coordination with metal ions such as zinc(II), this fluorescence can be significantly enhanced, a phenomenon known as chelation-enhanced fluorescence (CHEF). This makes these compounds promising for applications in fluorescent sensors and light-emitting diodes (LEDs).

Furthermore, research has demonstrated that derivatives of this compound can exhibit significant third-order nonlinear optical (NLO) responses. This is a critical property for applications in optical switching and data storage. The aromatic nature of the molecule also suggests its potential for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

| Potential Application | Relevant Properties | Example |

| Coordination Polymers/MOFs | Multi-site coordination capability | Formation of 1D, 2D, and 3D networks for gas storage and separation. |

| Luminescent Materials | Chelation-Enhanced Fluorescence (CHEF) | Enhanced blue fluorescence upon complexation with Zn(II), suitable for sensors and LEDs. |

| Nonlinear Optical (NLO) Materials | Significant third-order NLO response | Derivatives show potential for optical switching and data storage applications. |

| Organic Electronics | Aromatic structure, charge transport potential | Potential use in components like OLEDs and OFETs. |

Applications in Catalysis

This compound and its metal complexes have demonstrated notable catalytic activity in various organic reactions. The ligand itself and its complexes with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) have been shown to be effective catalysts.

A key application is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. Studies have shown that while the ligand alone is catalytically active, its metal complexes, particularly the copper(II) complex, exhibit significantly higher activity. This enhancement is attributed to the increased Lewis acidity of the metal center upon coordination, which facilitates the reaction. The catalytic mechanism often involves the coordination of reactants to the metal center, thereby activating them for the desired transformation. For instance, in the Knoevenagel condensation, the metal center can activate the aldehyde, making it more susceptible to nucleophilic attack.